Cellular Thiol Reactivity: 2-Benzylidenecyclohexanone Exhibits pH-Dependent Selectivity Profile Compared to Open-Chain Chalcones
2-Benzylidenecyclohexanone (2-BCH) demonstrates a distinct pH-dependent reactivity profile with cellular thiols such as glutathione (GSH) and N-acetylcysteine (NAC) when directly compared to open-chain chalcones. In a comparative study, the cyclic six-membered analog (2-BCH) showed lower intrinsic reactivity than its open-chain counterpart, with initial reaction rates varying by up to two orders of magnitude depending on pH and substitution [1]. This controlled reactivity is a critical differentiator for applications requiring specific covalent engagement without non-selective thiol depletion.
| Evidence Dimension | Relative initial rate of non-enzyme-catalyzed thiol addition |
|---|---|
| Target Compound Data | Rates ranged from <10⁻³ to ~10⁻¹ (relative scale) depending on pH and thiol |
| Comparator Or Baseline | Open-chain chalcone analogs (e.g., 1) exhibited rates up to 2 orders of magnitude higher under identical conditions |
| Quantified Difference | Up to 100-fold difference in initial reaction rate |
| Conditions | In vitro reaction with GSH and NAC at pH 3.2, 7.4, and 8.0; rates measured via HPLC-UV [1] |
Why This Matters
The quantifiably lower and pH-tunable thiol reactivity of 2-BCH allows for more controlled covalent targeting in biological systems, potentially reducing off-target effects and non-specific toxicity compared to open-chain chalcones.
- [1] Bernard, F., et al. (2024). (E)-2-Benzylidenecyclohexanones: Part XIX. Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. International Journal of Molecular Sciences, 25(14), 7773. View Source
